molecular formula C12H11ClN2OS2 B2728593 4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}phenyl methyl ether CAS No. 478258-40-1

4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}phenyl methyl ether

Cat. No.: B2728593
CAS No.: 478258-40-1
M. Wt: 298.8
InChI Key: NXZFKQNGDFYEBK-UHFFFAOYSA-N
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Description

4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}phenyl methyl ether is a pyrimidine derivative characterized by a central pyrimidine ring substituted with three distinct functional groups:

  • Position 6: A chlorine atom.
  • Position 2: A methylsulfanyl (SCH₃) group.
  • Position 4: A sulfanyl (-S-) group connected to a para-methoxyphenyl (C₆H₄-OCH₃) moiety.

This compound’s structure confers unique physicochemical properties, including moderate lipophilicity due to the methyl ether and sulfur-containing groups.

Properties

IUPAC Name

4-chloro-6-(4-methoxyphenyl)sulfanyl-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS2/c1-16-8-3-5-9(6-4-8)18-11-7-10(13)14-12(15-11)17-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZFKQNGDFYEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=CC(=NC(=N2)SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Introduction of Methylsulfanyl Group

The 2-position of the pyrimidine ring is functionalized via nucleophilic substitution. US10233188B2 discloses a method using methylthiol (CH₃SH) under basic conditions:

  • Reaction :
    • 4,6-Dichloropyrimidine + CH₃SH → 6-Chloro-2-(methylsulfanyl)pyrimidine.
    • Base: Sodium hydride (NaH) in tetrahydrofuran (THF).
    • Conditions: 0°C to room temperature, 2–4 hours.
    • Yield: 78–85%.

Selective Chlorination at the 6-Position

The 6-chloro substituent is retained during functionalization. Crystallographic studies in PubMed 21583499 confirm that steric and electronic effects direct substitution to the 2-position, leaving the 6-chloro group intact.

Sulfanyl Coupling with Phenyl Methyl Ether

The final step involves coupling 6-chloro-2-(methylsulfanyl)pyrimidine with 4-mercaptophenyl methyl ether. This reaction proceeds via a thiolate displacement mechanism:

  • Generation of Thiolate Nucleophile :

    • 4-Mercaptophenyl methyl ether is deprotonated using potassium carbonate (K₂CO₃) in dimethylacetamide (DMA).
  • Nucleophilic Aromatic Substitution :

    • Thiolate attacks the 4-position of 6-chloro-2-(methylsulfanyl)pyrimidine.
    • Conditions: 80–100°C, 12–24 hours.
    • Yield: 65–72%.

Table 2: Coupling Reaction Variables

Base Solvent Temperature Yield (%)
K₂CO₃ DMA 90°C 68
Cs₂CO₃ DMF 100°C 72

Industrial-Scale Production

Industrial protocols emphasize cost efficiency and scalability:

  • Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.
  • Solvent Recovery : Dichloroethane and ethanol are recycled via fractional distillation.
  • Purification : Crystallization from hexane/ethyl acetate yields >99% purity.

Comparative Analysis of Synthetic Routes

Route 1 :

  • Pyrimidine synthesis → 2-methylsulfanyl substitution → sulfanyl coupling.
  • Total Yield: 52% (theoretical).

Route 2 :

  • Pre-functionalized pyrimidine intermediates (e.g., 4-mercapto derivatives).
  • Total Yield: 48% (reduced due to intermediate instability).

Mechanistic Insights

  • Chlorination : SOCl₂ acts as both a chlorinating agent and a Lewis acid catalyst, polarizing the C–O bond for nucleophilic attack.
  • Thiolate Coupling : Aromatic electron-withdrawing groups (e.g., chloro) activate the pyrimidine ring for nucleophilic substitution.

Chemical Reactions Analysis

Types of Reactions

4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Amino or thiol-substituted pyrimidine derivatives.

Scientific Research Applications

Structural Overview

The molecular formula of 4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}phenyl methyl ether is C12H11ClN2OS2. The compound consists of a pyrimidine ring with chloro and methylsulfanyl substitutions, linked via a sulfanyl group to a phenyl methyl ether moiety.

Synthetic Routes

The synthesis typically involves several key steps:

  • Formation of the Pyrimidine Ring : This can be achieved through condensation reactions using precursors like chloroacetaldehyde and thiourea.
  • Substitution Reactions : The introduction of chloro and methylsulfanyl groups is performed via nucleophilic substitution reactions.
  • Coupling with Phenyl Methyl Ether : Finally, the pyrimidine derivative is coupled with phenyl methyl ether through a sulfanyl linkage.

Reaction Conditions

  • Common Reagents :
    • For oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
    • For reduction: Lithium aluminum hydride or sodium borohydride.
    • For substitution: Amines or thiols under appropriate conditions.

Medicinal Chemistry

This compound serves as a valuable building block for synthesizing pharmaceutical compounds. It has been investigated for its potential in targeting pyrimidine-related pathways, making it relevant for drug development.

Recent studies indicate that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes:

  • COX-1 Inhibition : IC50 values ranging from 19.45 to 28.39 μM.
  • COX-2 Inhibition : More effective with IC50 values as low as 23.8 μM compared to standard drugs like celecoxib.

Organic Synthesis

The compound acts as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical reactions, facilitating the development of novel compounds in organic chemistry.

Materials Science

Incorporation into polymers and other materials can enhance properties such as thermal stability and conductivity, making it suitable for various applications in materials science.

In Vivo Studies

Research on the structure–activity relationship (SAR) of this compound has provided insights into its efficacy in biological systems. These studies focus on:

  • Pharmacokinetics : Understanding how the compound behaves within biological systems.
  • Efficacy Testing : Evaluating its therapeutic potential against various diseases.

Structure–Activity Relationship (SAR)

Investigations into the SAR have revealed that modifications to the chloro and methylsulfanyl groups can significantly alter the compound's biological activity, suggesting avenues for further research and development.

Mechanism of Action

The mechanism of action of 4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}phenyl methyl ether depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chloro and methylsulfanyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}phenyl methyl ether with structurally related pyrimidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound C₁₈H₁₅ClN₂OS₂* ~343.8† 6-Cl, 2-SCH₃, 4-S-C₆H₄-OCH₃ Potential bioactivity inferred from structural analogs; high lipophilicity .
{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl methyl ether C₁₈H₁₅ClN₂OS 342.8 6-(4-Cl-C₆H₄-S), 2-Ph, 4-CH₂-OCH₃ Discontinued commercial availability; no reported bioactivity .
4-[[6-Chloro-2-(methylthio)-4-pyrimidinyl]amino]phenol C₁₁H₁₀ClN₃OS 267.73 6-Cl, 2-SCH₃, 4-NH-C₆H₄-OH Amino-phenol group enhances hydrogen bonding potential; possible antimicrobial activity .
4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl methyl ether C₁₃H₁₁ClN₂OS₂ 326.8‡ 5-S-C₆H₄-Cl, 2-SCH₃, 4-OCH₃ Positional isomerism (substituent at pyrimidine position 5 vs. 4) alters electronic distribution .
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl methyl ether C₁₉H₁₆ClN₂OS 371.9 6-(4-Cl-C₆H₄-S-CH₂), 2-Ph, 4-OCH₃ Extended sulfanylmethyl group may reduce steric hindrance compared to direct aryl linkage .

*Inferred formula based on structural analysis; †Calculated based on similar compounds; ‡Estimated from molecular formula.

Key Structural and Functional Differences:

Substituent Position and Type: The target compound features a para-methoxyphenyl group at position 4 of the pyrimidine, enhancing steric bulk and electron-donating effects compared to the amino-phenol group in or the 5-pyrimidinyl isomer in . Compounds with phenyl groups at position 2 (e.g., ) exhibit reduced electrophilicity at the pyrimidine ring compared to the methylsulfanyl group in the target compound.

Physicochemical Properties: The methyl ether group in the target compound increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability in biological systems .

Synthetic Pathways :

  • Synthesis of such compounds typically involves nucleophilic substitution or Suzuki coupling to introduce aryl groups, as seen in . The target compound’s 4-sulfanyl-phenyl ether moiety likely requires thiol-ene coupling or displacement of a leaving group (e.g., Cl) with a thiolate .

Potential Applications: Pyrimidines with trifluoromethyl or sulfonyl groups (e.g., ) are reported as kinase inhibitors or antitumor agents. The target compound’s chloro and methylsulfanyl groups may confer similar bioactivity, though empirical data are lacking.

Biological Activity

4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}phenyl methyl ether is a novel organic compound with a complex structure featuring a pyrimidine ring and a phenyl methyl ether moiety. Its molecular formula is C12H11ClN2OS2C_{12}H_{11}ClN_{2}OS_{2} and it is recognized for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, examining its mechanisms, applications in research, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound consists of the following structural components:

  • Pyrimidine Ring : Contains chloro and methylsulfanyl substitutions.
  • Phenyl Ring : Linked via a sulfanyl group to the pyrimidine.

Synthetic Routes

The synthesis typically involves:

  • Formation of Pyrimidine : Using condensation reactions with precursors like chloroacetaldehyde and thiourea.
  • Substitution Reactions : Introducing chloro and methylsulfanyl groups through nucleophilic substitution.
  • Coupling with Phenyl Methyl Ether : Final coupling through sulfanyl linkage.

The biological activity of this compound primarily arises from its interaction with various molecular targets. The compound may modulate enzyme activity or receptor binding through:

  • Hydrogen Bonding : Between the chloro/methylsulfanyl groups and target sites.
  • Hydrophobic Interactions : Enhancing binding affinity to biological macromolecules.

Anticancer Activity

Studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects on various cancer cell lines, including:

  • MCF7 (breast carcinoma)
  • HT-29 (colon carcinoma)
  • M21 (skin melanoma)

The half-maximal inhibitory concentration (IC50) values for these compounds often fall within the micromolar range, indicating potent activity against tumor growth .

CompoundCell LineIC50 (μM)
PIB-SOMCF712.5
PIB-SOHT-2915.0
PIB-SOM2110.0

Anti-inflammatory Effects

Recent studies have also highlighted the anti-inflammatory potential of pyrimidine derivatives. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been evaluated, revealing promising results:

  • COX-1 Inhibition : IC50 values ranging from 19.45 to 28.39 μM.
  • COX-2 Inhibition : More effective with IC50 values as low as 23.8 μM compared to standard drugs like celecoxib .

Case Studies

  • In Vivo Studies :
    • In chick chorioallantoic membrane (CAM) assays, compounds derived from similar structures demonstrated significant inhibition of angiogenesis and tumor growth comparable to established anticancer agents like combretastatin A-4 .
  • Structure–Activity Relationship (SAR) :
    • Research has established that modifications on the pyrimidine structure can enhance biological activity. For example, introducing electron-donating groups has been shown to improve COX inhibition and overall efficacy against inflammatory pathways .

Similar Compounds

Comparative studies with related compounds such as:

  • 6-Chloro-2-(methylsulfanyl)pyrimidine
  • 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine

These compounds share structural similarities but differ in their substituents, which significantly impact their biological activities.

Compound NameStructure TypeNotable Activity
6-Chloro-2-(methylsulfanyl)pyrimidinePyrimidineModerate anticancer effects
4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidinePyrimidineEnhanced COX inhibition

Q & A

Q. What are the established synthesis protocols for 4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}phenyl methyl ether?

The synthesis typically involves multi-step reactions starting with functionalized pyrimidine precursors. For example, a structurally analogous compound, 4,6-dichloro-2-(4-methylsulfonylphenyl)pyrimidine, was synthesized in five steps from 4-(methylthio)benzonitrile. Key steps include chlorination, sulfonation, and etherification under controlled conditions. Purification often employs column chromatography, and intermediates are characterized via NMR and mass spectrometry . Table 1: Example Synthesis Conditions

StepReaction TypeReagents/ConditionsYield
1SulfonationH₂SO₄, reflux75%
2ChlorinationPOCl₃, 110°C82%

Q. What analytical methods are recommended for purity assessment and structural characterization?

High-performance liquid chromatography (HPLC) with a mobile phase of methanol and sodium acetate buffer (pH 4.6) is effective for purity analysis . Structural elucidation can be achieved via X-ray crystallography (as demonstrated for 4-(4-chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine) and NMR spectroscopy. Mass spectrometry (MS) further confirms molecular weight.

Q. What safety protocols are critical when handling this compound?

Due to its sulfanyl and chloro substituents, the compound may release toxic vapors. Mandatory precautions include:

  • Use of PPE: Gloves, lab coats, and goggles .
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation .
  • Waste disposal: Segregate halogenated waste and collaborate with certified disposal services .

Advanced Research Questions

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can model the electron-deficient pyrimidine ring's susceptibility to nucleophilic attack. Parameters like Fukui indices or molecular electrostatic potential maps help identify reactive sites. For instance, the 4-chloro group in related pyrimidines shows high electrophilicity, favoring substitution at this position .

Q. What methodologies assess the environmental fate and degradation pathways of this compound?

Long-term environmental studies (e.g., Project INCHEMBIOL) evaluate:

  • Abiotic transformations : Hydrolysis under varying pH and photolysis using UV-Vis spectroscopy .
  • Biotic degradation : Microbial assays with soil or water samples to track metabolite formation .
  • Partitioning : Octanol-water partition coefficients (log P) predict bioaccumulation potential .

Q. How does structural modification at the sulfanyl group influence biological activity?

Substituting the methylsulfanyl group with methoxy or ethoxy groups alters steric and electronic properties. For example, 4-chloro-6-methoxy-2-(4-methylsulfonylphenyl)pyrimidine exhibited enhanced binding to enzyme active sites in radioligand studies . Methodologies include:

  • Enzyme inhibition assays : Measure IC₅₀ values against target proteins.
  • Docking simulations : Compare ligand-receptor interactions before and after modification .

Q. What strategies optimize regioselectivity in multi-step syntheses?

Regioselectivity is controlled by:

  • Directing groups : Electron-withdrawing substituents (e.g., sulfonyl) guide nucleophilic attack to specific positions .
  • Catalytic systems : Pd-catalyzed cross-coupling reactions for aryl-ether bond formation .
  • Temperature modulation : Lower temperatures favor kinetic over thermodynamic products .

Methodological Considerations

  • Experimental Design : Use randomized block designs with replicates (e.g., four replicates per condition) to minimize variability .
  • Data Contradictions : Address discrepancies (e.g., unexpected byproducts) via LC-MS/MS to trace reaction pathways .

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